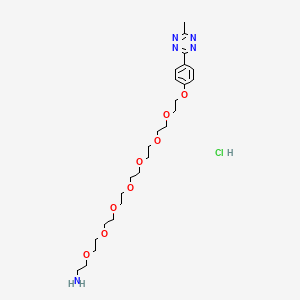
Methyltetrazine-PEG8-amine HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG8-amine HCl salt is a versatile, water-soluble, and biocompatible linker molecule composed of a methyltetrazine moiety, an 8-unit polyethylene glycol (PEG) spacer, and an amine functional group . This compound is widely used in click chemistry, particularly for bioconjugation applications due to its stability and hydrophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-amine HCl salt is synthesized through a multi-step process involving the functionalization of polyethylene glycol (PEG) with methyltetrazine and amine groups. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a methyltetrazine group. This is achieved by reacting PEG with a methyltetrazine derivative under controlled conditions.
Amine Introduction: The functionalized PEG is then reacted with an amine-containing reagent to introduce the amine group.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity Methyltetrazine-PEG8-amine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG8-amine HCl salt undergoes various chemical reactions, including:
Click Reactions: The methyltetrazine moiety reacts with trans-cyclooctene (TCO) in a fast and efficient click reaction.
Substitution Reactions: The amine group can participate in substitution reactions with carboxylic acids in the presence of coupling reagents such as EDC or HATU.
Common Reagents and Conditions
Click Reactions: Typically performed in aqueous solutions at room temperature using TCO as the reactant.
Substitution Reactions: Conducted in the presence of coupling reagents like EDC or HATU, often in organic solvents such as DMSO or DMF.
Major Products Formed
Applications De Recherche Scientifique
Methyltetrazine-PEG8-amine HCl salt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyltetrazine-PEG8-amine HCl salt involves its ability to undergo click reactions with TCO. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules. The methyltetrazine moiety acts as a reactive handle, while the PEG spacer provides flexibility and solubility, facilitating the formation of stable conjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but lacks the PEG spacer, resulting in lower solubility and flexibility.
Tetrazine-PEG-amine: Contains a tetrazine moiety and PEG spacer but may differ in the length of the PEG chain.
Uniqueness
Methyltetrazine-PEG8-amine HCl salt is unique due to its combination of a methyltetrazine moiety, an 8-unit PEG spacer, and an amine functional group. This structure provides a balance of reactivity, stability, and solubility, making it highly effective for bioconjugation applications .
Propriétés
Formule moléculaire |
C25H42ClN5O8 |
|---|---|
Poids moléculaire |
576.1 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H |
Clé InChI |
PUHZOALAUDKWOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


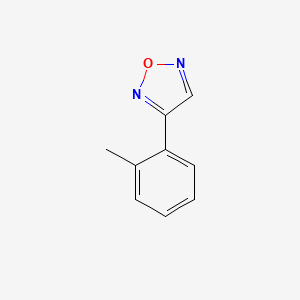
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
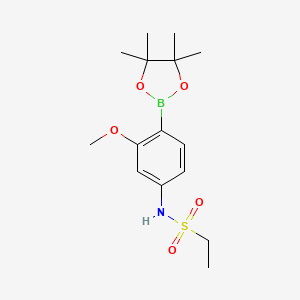
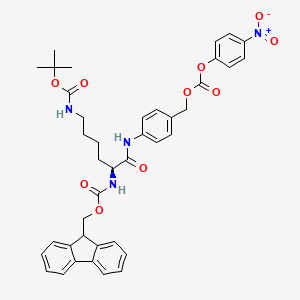
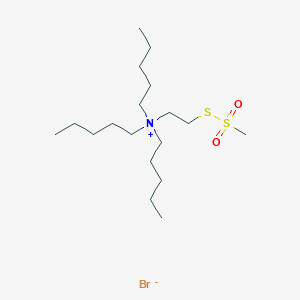
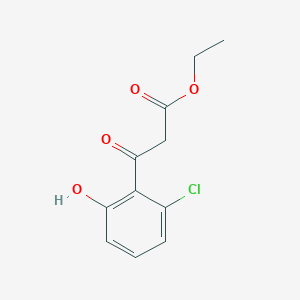

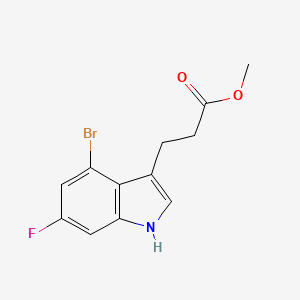
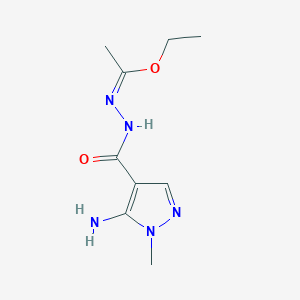
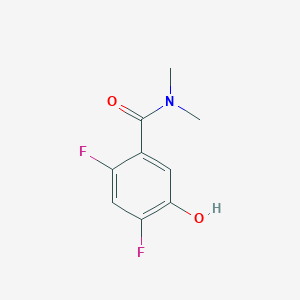
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
